Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate
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Overview
Description
Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl ester group attached to a pyridine ring substituted with chlorine and fluorine atoms. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate typically involves the esterification of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(5-chloro-3-fluoropyridin-2-yl)acetic acid+methanolacid catalystMethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major product is 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-2-fluoropyridin-3-yl)acetate
- Methyl 2-(5-chloro-4-fluoropyridin-2-yl)acetate
- Methyl 2-(5-chloro-3-bromopyridin-2-yl)acetate
Uniqueness
Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEADVXZKNZTETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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